2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid
Description
2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Properties
IUPAC Name |
2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-16-10-4-8-14-20(16)19(13-6-2-1-3-7-13)21-15(9-5-11-17(21)24)22(14)12-18(25)26/h1-3,6-7,19H,4-5,8-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZUUNZDCAAYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid typically involves the reaction of benzaldehyde with 1,3-cyclohexanedione in the presence of acetic acid under microwave irradiation. This method is preferred due to its high yield and eco-friendly conditions . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yield.
Acetic acid: Used as a solvent and catalyst.
Reaction time: Shortened significantly due to microwave assistance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced microwave reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antibacterial and antitumor activities.
Medicine: Investigated for its therapeutic properties, including potential use in cancer treatment.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-tetramethyl-9-(phenyl)-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene: Similar in structure but differs in the core ring system.
3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione: Another acridine derivative with different substituents.
Uniqueness
What sets 2-(1,8-dioxo-9-phenyl-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl)acetic acid apart is its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
